molecular formula C14H25N3O B2405367 N-Decyl-1H-imidazole-1-carboxamide CAS No. 1517970-73-8

N-Decyl-1H-imidazole-1-carboxamide

Cat. No.: B2405367
CAS No.: 1517970-73-8
M. Wt: 251.374
InChI Key: GFOTUQYZFZIURC-UHFFFAOYSA-N
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Description

N-Decyl-1H-imidazole-1-carboxamide is a chemical compound with the molecular formula C14H25N3O. It is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a decyl group attached to the imidazole ring, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Decyl-1H-imidazole-1-carboxamide typically involves the reaction of decylamine with imidazole-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Decyl-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Decyl-1H-imidazole-1-amine.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-Decyl-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Decyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, potentially disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-Decylimidazole: Lacks the carboxamide group, making it less versatile in certain chemical reactions.

    N-Decyl-2-methylimidazole: Contains a methyl group on the imidazole ring, which can influence its reactivity and properties.

    N-Decyl-1H-imidazole-4-carboxamide: The carboxamide group is positioned differently, affecting its interaction with other molecules.

Uniqueness

N-Decyl-1H-imidazole-1-carboxamide is unique due to the specific positioning of the carboxamide group on the imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-decylimidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-2-3-4-5-6-7-8-9-10-16-14(18)17-12-11-15-13-17/h11-13H,2-10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOTUQYZFZIURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNC(=O)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517970-73-8
Record name N-decyl-1H-imidazole-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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